- A dual-site functionally separated catalyst based on gallium oxide and Pt for effective furfural hydrogenation under hydrogen spillover conditions, Fuel, 2024, 357,
Cas no 89-95-2 (2-Methylbenzyl alcohol)
2-Methylbenzyl alcohol structure
Product Name:2-Methylbenzyl alcohol
Número CAS:89-95-2
MF:C8H10O
Megavatios:122.164402484894
MDL:MFCD00004622
CID:34537
PubChem ID:6994
Update Time:2025-08-03
2-Methylbenzyl alcohol Propiedades químicas y físicas
Nombre e identificación
-
- 2-Methylbenzyl alcohol
- (2-methylphenyl)methanol
- o-Methylbenzyl Alcohol
- α-Hydroxy-o-xylene
- alpha-Hydroxy-o-Xylene
- o-tolylmethanol
- o-Tolyl alcohol
- Benzenemethanol, 2-methyl-
- toluene-methanol
- o-Tolyl carbinol
- Benzyl alcohol, o-methyl-
- 2-METHYLBENZENEMETHANOL
- 7L3M6Y04NC
- XPNGNIFUDRPBFJ-UHFFFAOYSA-N
- Benzyl alcohol, o-methyl- (8CI)
- Benzenemethanol, 2-methyl- (9CI)
- (2-methylphenyl)methan-1-ol
- o-tolyl-methanol
- 2-Methylbenzylalcohol
- bmse000515
- 2-methylbenzylalkohol
- AKOS000249529
- AS-56613
- M0887
- InChI=1/C8H10O/c1-7-4-2-3-5-8(7)6-9/h2-5,9H,6H2,1H3
- C07213
- NSC91
- W-100353
- (2-Methylphenyl)methanol #
- CS-0152955
- EINECS 201-954-2
- MFCD00004622
- FT-0613015
- METHYLBENZYL ALCOHOL, O-
- EN300-129586
- SCHEMBL3338
- A843387
- AC7567
- XPNGNIFUDRPBFJ-UHFFFAOYSA-
- SY013626
- Z335244790
- 89-95-2
- 2-Methylbenzyl alcohol, 98%
- DTXSID8059001
- Q27268494
- UNII-7L3M6Y04NC
- NSC 91
- NSC-91
- AI3-21536
- ?2-Methylbenzyl alcohol
- 2-Methylbenzenemethanol (ACI)
- (2-Tolyl)methanol
- 2-(Methyl)-1-(hydroxymethyl)benzene
- o-Tolualcohol
- NS00039347
- DB-078562
- CHEBI:27724
-
- MDL: MFCD00004622
- Renchi: 1S/C8H10O/c1-7-4-2-3-5-8(7)6-9/h2-5,9H,6H2,1H3
- Clave inchi: XPNGNIFUDRPBFJ-UHFFFAOYSA-N
- Sonrisas: OCC1C(C)=CC=CC=1
- Brn: 1929783
Atributos calculados
- Calidad precisa: 122.07300
- Masa isotópica única: 122.073164938g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 9
- Cuenta de enlace giratorio: 1
- Complejidad: 80.6
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.6
- Superficie del Polo topológico: 20.2
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: none
Propiedades experimentales
- Denso: 1.0230
- Punto de fusión: 35.0 to 38.0 deg-C
- Punto de ebullición: 219°C(lit.)
- Punto de inflamación: 华氏:219.2 °F
摄氏:104 °C - índice de refracción: n20/D 1.5408(lit.)
- Disolución: methanol: 0.1 g/mL, clear
- PSA: 20.23000
- Logp: 1.48730
- Presión de vapor: 0.75 mmHg ( 86 °C)
2-Methylbenzyl alcohol Información de Seguridad
-
Símbolo:
- Palabra de señal:Danger
- Instrucciones de peligro: H302-H318
- Declaración de advertencia: P280-P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 22-41
- Instrucciones de Seguridad: S22-S24/25-S37/39-S26-S39
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R36/37/38
2-Methylbenzyl alcohol Datos Aduaneros
- Código HS:29339990
- Datos Aduaneros:
中国海关编码:
2906299090概述:
2906299090 其他芳香醇. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2906299090 other aromatic alcohols。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:5.5%。General tariff:30.0%
2-Methylbenzyl alcohol PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019138899-100g |
o-Tolylmethanol |
89-95-2 | 95% | 100g |
$183.60 | 2023-08-31 | |
| Apollo Scientific | OR350231-100g |
2-Methylbenzyl alcohol |
89-95-2 | 98+% | 100g |
£55.00 | 2025-02-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M830617-5g |
2-Methylbenzyl alcohol |
89-95-2 | 98% | 5g |
¥61.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M830617-25g |
2-Methylbenzyl alcohol |
89-95-2 | 98% | 25g |
¥218.00 | 2022-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M74850-5g |
2-Methylbenzyl alcohol |
89-95-2 | 98% | 5g |
¥28.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M74850-100g |
2-Methylbenzyl alcohol |
89-95-2 | 98% | 100g |
¥344.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M74850-25g |
2-Methylbenzyl alcohol |
89-95-2 | 98% | 25g |
¥97.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M74850-500g |
2-Methylbenzyl alcohol |
89-95-2 | 500g |
¥2556.0 | 2021-09-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M830617-100g |
2-Methylbenzyl alcohol |
89-95-2 | 98% | 100g |
¥818.00 | 2022-09-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 188476-10G |
2-Methylbenzyl alcohol |
89-95-2 | 10g |
¥444.53 | 2023-12-10 |
2-Methylbenzyl alcohol Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Platinum , Gallium sesquioxide Solvents: Isopropanol ; 2 h, 110 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Hantzsch ester Catalysts: Tris[3,5-bis(trifluoromethyl)phenyl]borane Solvents: 1,4-Dioxane ; 12 h, 25 °C
Referencia
- Organoborane-Catalyzed Hydrogenation of Unactivated Aldehydes with a Hantzsch Ester as a Synthetic NAD(P)H Analogue, Synlett, 2015, 26(14), 2037-2041
Métodos de producción 3
Condiciones de reacción
1.1 Catalysts: Zirconium tetrahydroxide (partially hydrated) Solvents: Isopropanol ; 15 min, 60 °C
Referencia
- A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous Zirconia, Organic Letters, 2013, 15(9), 2278-2281
Métodos de producción 4
Condiciones de reacción
1.1 Solvents: Diethyl ether ; rt → 0 °C
1.2 Reagents: Methanesulfonic acid, trifluoro-, anhydride with B,B-bis(2,6,6-trimethylbicyclo[… Solvents: Diethyl ether ; 0.5 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 0 °C → rt
1.4 Reagents: Hydrogen peroxide Solvents: Water ; rt
1.5 Reagents: Potassium carbonate ; rt
1.2 Reagents: Methanesulfonic acid, trifluoro-, anhydride with B,B-bis(2,6,6-trimethylbicyclo[… Solvents: Diethyl ether ; 0.5 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 0 °C → rt
1.4 Reagents: Hydrogen peroxide Solvents: Water ; rt
1.5 Reagents: Potassium carbonate ; rt
Referencia
- Selective reduction of carbonyl compounds with B-trifluoromethane-sulfonyldiisopinocampheylborane in ethyl ether, Bulletin of the Korean Chemical Society, 2009, 30(7), 1658-1660
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Ammonia Catalysts: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , (OC-6-65)-Carbonylchloro[2-[[[2-(diphenylphosphino-κP)phenyl]imino-κN]methyl]phe… Solvents: Water ; 10 min, rt
1.2 Reagents: Triethylsilane ; rt
1.2 Reagents: Triethylsilane ; rt
Referencia
- One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium, Tetrahedron, 2008, 64(7), 1213-1217
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Phenyl B,B-bis(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)borinate Solvents: Tetrahydrofuran ; 3 h, 25 °C
Referencia
- Selective reduction of carbonyl compounds with B-phenoxydiisopinocampheylborane: comparison of its reactivity to the cyclohexoxy derivative, Bulletin of the Korean Chemical Society, 2004, 25(12), 1948-1950
Métodos de producción 7
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium , Chitosan Solvents: Methanol ; 2 h, 2.5 MPa, 50 °C
Referencia
- Chitosan derived efficient and stable Pd nano-catalyst for high efficiency hydrogenation, International Journal of Biological Macromolecules, 2023, 241,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Iron oxide (Fe3O4) , Silver Solvents: Water ; 24 h, 40 bar, 100 °C
Referencia
- Microwave-Assisted Synthesis of Magnetic Carboxymethyl Cellulose-Embedded Ag-Fe3O4 Nanocatalysts for Selective Carbonyl Hydrogenation, ACS Sustainable Chemistry & Engineering, 2016, 4(3), 965-973
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Formic acid , Sodium hydroxide Catalysts: Iridium Solvents: Water ; 18 h, 100 °C
Referencia
- Chemoselective Transfer Hydrogenation of Aldehydes and Ketones with a Heterogeneous Iridium Catalyst in Water, Catalysis Letters, 2015, 145(4), 1008-1013
Métodos de producción 11
Condiciones de reacción
1.1 Catalysts: Alumina , Molybdenum nitride (Mo2N) Solvents: Ethanol ; 6 h, 10.6 MPa, 553 K
Referencia
Common Pathways in Ethanolysis of Kraft Lignin to Platform Chemicals over Molybdenum-Based Catalysts
,
ACS Catalysis,
2015,
5(8),
4803-4813
Métodos de producción 12
Métodos de producción 13
Métodos de producción 14
Condiciones de reacción
1.1 Catalysts: MCM 41SO3H Solvents: Acetonitrile ; 15 min, rt
Referencia
- Highly efficient protection of alcohols as trityl ethers under solvent-free conditions, and recovery catalyzed by reusable nanoporous MCM-41-SO3H, Comptes Rendus Chimie, 2014, 17(10), 994-1001
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Acetic acid, anhydride with B,B-bis(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)borin… Solvents: Tetrahydrofuran ; 6 h, 25 °C
Referencia
- Selective reduction of carbonyl compounds with B-acetoxy- and B-trifluoroacetoxydiisopinocampheylboranes, Bulletin of the Korean Chemical Society, 2006, 27(5), 667-671
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Titania Solvents: Methanol ; 2 h, pH 12, 25 °C
Referencia
- Tuning selectivity among acetalization, pinacol coupling, and hydrogenation reactions of benzaldehyde by catalytic and photochemical pathways at room temperature, Materials Today Energy, 2022, 23,
Métodos de producción 17
Condiciones de reacción
1.1 Catalysts: 1570196-45-0 Solvents: Toluene , Water ; 24 h, pH 4.4, 80 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referencia
- A Water/Toluene Biphasic Medium Improves Yields and Deuterium Incorporation into Alcohols in the Transfer Hydrogenation of Aldehydes, European Journal of Inorganic Chemistry, 2021, 2021(14), 1358-1372
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Pinacolborane Catalysts: Sodium hydride Solvents: Tetrahydrofuran ; 25 - 27 °C; 30 min, 25 - 27 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 25 - 27 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 25 - 27 °C
Referencia
- Catalytic hydroboration of aldehydes and ketones with sodium hydride: Application to chemoselective reduction of aldehydes over ketones, Tetrahedron, 2018, 74(43), 6310-6315
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Hydrogen Catalysts: Tricarbonyl[(1,3,3a,7a-η)-4,5,6,7-tetrahydro-1,3-bis(trimethylsilyl)-2H-inden-2-… Solvents: Isopropanol , Water ; 17 h, 30 bar, 100 °C
Referencia
- General and Highly Efficient Iron-Catalyzed Hydrogenation of Aldehydes, Ketones, and α,β-Unsaturated Aldehydes, Angewandte Chemie, 2013, 52(19), 5120-5124
Métodos de producción 20
Condiciones de reacción
1.1 Catalysts: 1H-Imidazolium, 1,3-disulfo-, sulfate (1:1) Solvents: Methanol ; 4 min, rt
Referencia
- Preparation, characterization and use of 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient, halogen-free and reusable ionic liquid catalyst for the trimethylsilyl protection of hydroxyl groups and deprotection of the obtained trimethylsilanes, Journal of Molecular Catalysis A: Chemical, 2012, 365, 15-23
Métodos de producción 21
Condiciones de reacción
1.1 Reagents: Isopropanol , Oxygen Catalysts: (OC-6-52)-Dichloro[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]-1H-be… Solvents: Isopropanol ; 5 min, rt
1.2 Catalysts: Potassium isopropoxide Solvents: Isopropanol
1.2 Catalysts: Potassium isopropoxide Solvents: Isopropanol
Referencia
- Room-temperature Ru(II)-catalyzed transfer hydrogenation of ketones and aldehydes in air, Tetrahedron Letters, 2009, 50(32), 4624-4628
Métodos de producción 22
Condiciones de reacción
1.1 Reagents: Borinic acid, bis(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)-, cyclohexyl ester Solvents: Tetrahydrofuran ; 6 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water
1.3 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt
1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran , Water
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water
1.3 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt
1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran , Water
Referencia
- Selective reduction of carbonyl compounds with B-cyclohexyloxydiisopinocampheylborane, Bulletin of the Korean Chemical Society, 2004, 25(5), 603-604
2-Methylbenzyl alcohol Raw materials
- Sulfate Lignin
- O-Toluic acid
- Silane, trimethyl[(2-methylphenyl)methoxy]-
- Methyl o-toluate
- 2-Methylbenzaldehyde
2-Methylbenzyl alcohol Preparation Products
- 3-Ethyltoluene (620-14-4)
- [(E)-prop-1-enyl]benzene (300-57-2)
- 2-Methoxy-4-propylphenol (2785-87-7)
- 4-Ethylguaiacol (2785-89-9)
- 4-ethenyl-1,2-dimethylbenzene (27831-13-6)
- Benzyl alcohol (100-51-6)
- 2,4,5-TRIMETHYLBENZYL ALCOHOL (4393-05-9)
- 4-Methylbenzyl alcohol (589-18-4)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- Guaiacol (90-05-1)
- 2-Methoxy-3,4,5-trimethylphenol (1195652-69-7)
- 4-Ethylbenzyl alcohol (768-59-2)
- 1-Ethyl-2,4-dimethylbenzene (874-41-9)
- 2-Methylbenzyl alcohol (89-95-2)
2-Methylbenzyl alcohol Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:89-95-2)2-Methylbenzyl alcohol
Número de pedido:A843387
Estado del inventario:in Stock
Cantidad:250g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 06:59
Precio ($):261.0
Correo electrónico:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
(CAS:89-95-2)2-Methylbenzyl alcohol
Número de pedido:sfd5300
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:33
Precio ($):discuss personally
Correo electrónico:sales2@senfeida.com
2-Methylbenzyl alcohol Literatura relevante
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:89-95-2)2-Methylbenzyl alcohol
Pureza:99%
Cantidad:250g
Precio ($):261.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:89-95-2)2-Methylbenzyl alcohol
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe